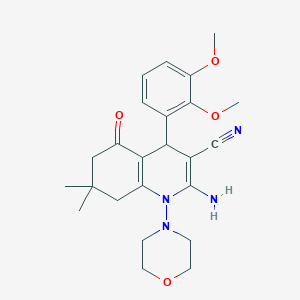
2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity and is often found in pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted anilines and ketones, which undergo cyclization and functional group transformations under controlled conditions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the quinoline ring and subsequent modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Its derivatives might exhibit activity against various biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, particularly in treating diseases where quinoline derivatives are known to be effective.
Industry: It might find applications in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine derivatives: These compounds also feature a heterocyclic core and have been studied for their anticancer properties.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their activity against fibroblast growth factor receptors, these compounds share structural similarities with quinoline derivatives.
Uniqueness
2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is unique due to its specific substitution pattern and the presence of the morpholine ring, which can enhance its biological activity and selectivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H30N4O4 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-amino-4-(2,3-dimethoxyphenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H30N4O4/c1-24(2)12-17-21(18(29)13-24)20(15-6-5-7-19(30-3)22(15)31-4)16(14-25)23(26)28(17)27-8-10-32-11-9-27/h5-7,20H,8-13,26H2,1-4H3 |
InChI Key |
VDKJMCOBLUPFFS-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=C(C(=CC=C4)OC)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=C(C(=CC=C4)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2-pyrimidinylsulfanyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B303541.png)
![N-[4-(3-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B303545.png)
![2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B303548.png)
![2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B303549.png)
![2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE](/img/structure/B303550.png)
![N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide](/img/structure/B303552.png)
![3-amino-N-(4-bromo-2-methylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303554.png)
![3-amino-N-(2,4-dimethoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303555.png)
![Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate](/img/structure/B303557.png)
![3-amino-N-(2-iodophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303560.png)
![3-amino-N-(5-bromopyridin-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303562.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303564.png)
![3-amino-N-(2,3-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303565.png)
![3-amino-N-(4-cyanophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303567.png)
